![molecular formula C15H13N7OS B2766782 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034381-93-4](/img/structure/B2766782.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains two triazole rings, a benzene ring, and a thiophene ring. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their versatile chemical properties and are used in various fields such as medicinal chemistry and material science . The benzene ring is a six-membered ring with alternating double bonds, known for its stability and aromaticity. The thiophene ring is a five-membered ring containing four carbon atoms and a sulfur atom, and is also aromatic.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzene and triazole rings. The electron-donating and electron-withdrawing properties of these rings could result in interesting electronic properties .Chemical Reactions Analysis
Triazole rings can participate in various chemical reactions, including N-alkylation, N-arylation, and the Mannich reaction . The benzene ring can undergo electrophilic aromatic substitution reactions, and the thiophene ring can undergo reactions similar to those of benzene.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the rings. Generally, compounds with these rings are stable and have good solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with triazole and thiophene moieties, such as those described in the research, are often synthesized through multi-step reactions involving substituted acetophenones, triazoles, and isothiocyanates, with their structures confirmed by X-ray diffraction and other spectroscopic methods. These compounds display significant intermolecular interactions stabilizing their crystal structure, hinting at the meticulous design involved in synthesizing structurally complex molecules like the one (Li Fa-qian et al., 2005).
Biological Activities
Compounds bearing triazole and thiophene units have shown a range of biological activities. For instance, some exhibit antifungal and plant growth regulating activities, indicating the potential for agricultural applications. This aligns with the broader research trend of developing novel compounds with specific biological activities for use in medicine and agriculture (Li Fa-qian et al., 2005).
Antimicrobial Properties
Research into triazole compounds also extends into antimicrobial efficacy. For example, novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of pathogens, including bacteria and fungi. Such studies underscore the potential of triazole and thiophene-based compounds in developing new antimicrobial agents, which could be relevant to the compound of interest (N. Rezki, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c23-14(10-21-13-5-2-1-4-12(13)18-20-21)16-8-11-9-22(19-17-11)15-6-3-7-24-15/h1-7,9H,8,10H2,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMMAZMSOIYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
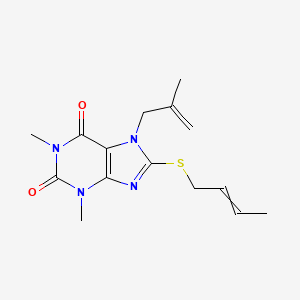
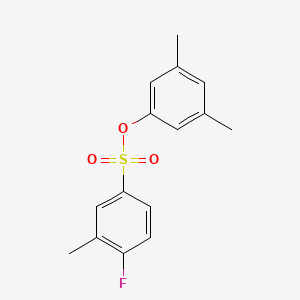
![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
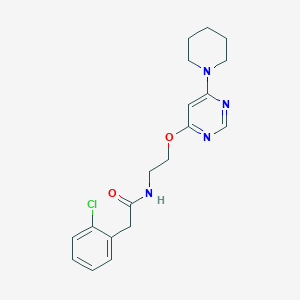
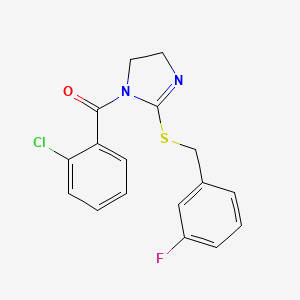
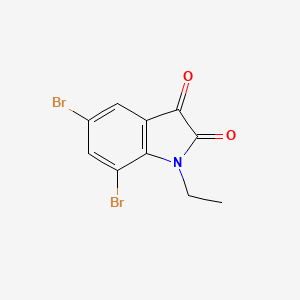
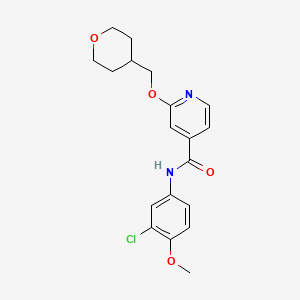
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)
